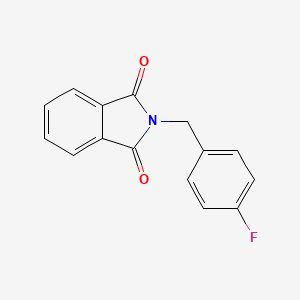

N-(4-Fluorobenzyl)phthalimide

説明

Synthesis Analysis

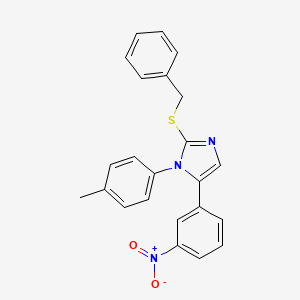

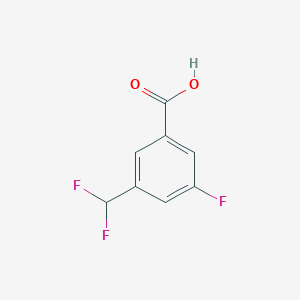

The synthesis of N-(4-Fluorobenzyl)phthalimide involves the reaction of N-(4-fluorobenzyl)phthalimide with absolute ethanol and hydrazine hydrate . The reaction is carried out under reflux conditions .Molecular Structure Analysis

The molecular structure of N-(4-Fluorobenzyl)phthalimide consists of a phthalimide group attached to a 4-fluorobenzyl group . The phthalimide group is a two-ring structure with two carbonyl groups attached to a nitrogen atom .Chemical Reactions Analysis

Phthalimides, including N-(4-Fluorobenzyl)phthalimide, can undergo various chemical reactions. For example, they can participate in the Mitsunobu reaction, where they act as acid partners and can be alkylated by primary, secondary, or benzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorobenzyl)phthalimide include its molecular weight, density, melting point, and boiling point .科学的研究の応用

Antifungal Properties

Candida species, responsible for candidiasis, pose a significant health burden. In a recent study, six N-substituted phthalimides were evaluated for their antifungal effects against three Candida species . Among these derivatives, NBP stood out as the most potent, with a minimum inhibitory concentration (MIC) of 100 µg/ml. Notably, NBP effectively inhibited biofilm formation in fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis. Additionally, NBP showed promise in inhibiting biofilm formation in other pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus. Furthermore, NBP significantly suppressed hyphal formation and altered colony morphology in C. albicans. Gene expression analysis revealed downregulation of key hyphal- and biofilm-associated genes (ECE1, HWP1, and UME6) upon NBP treatment.

Anticancer Potential

While NBP’s anticancer properties have not been explicitly studied, it belongs to a versatile pharmacological scaffold with known anticancer activities . Further investigations could explore its potential in cancer therapy.

Anti-Inflammatory Effects

Although specific data on NBP’s anti-inflammatory effects are scarce, phthalimide derivatives, in general, exhibit anti-inflammatory properties . Researchers could explore NBP’s potential in modulating inflammatory responses.

Antiparasitic Applications

While no direct evidence exists for NBP’s antiparasitic activity, its phthalimide framework aligns with compounds known to exhibit such effects . Investigating NBP’s efficacy against parasites could be worthwhile.

Cosmetic and Biomedical Applications

Phthalimides, including NBP, find applications in the cosmetic and biomedicine industries . Their diverse chemical properties make them attractive candidates for various formulations and drug delivery systems.

将来の方向性

特性

IUPAC Name |

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYPZQIEVABAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)methyl]isoindole-1,3-dione | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)